molecular formula C18H22N2OS B2622948 (E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide CAS No. 1173532-57-4

(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide

Cat. No. B2622948
CAS RN: 1173532-57-4
M. Wt: 314.45
InChI Key: KLCJYMYASDUODP-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and physiological effects:
(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide has been shown to have low toxicity in vitro and in vivo. It has also been found to have low cytotoxicity against normal cells, indicating its potential as a selective anticancer agent. However, further studies are required to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide in lab experiments include its potential as a selective anticancer, antifungal, and antibacterial agent. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on (E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide include investigating its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Further studies are also required to fully understand its mechanism of action and potential side effects. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of (E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide involves the reaction of 3-allyl-5,7-dimethylbenzo[d]thiazole-2(3H)-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base. The resulting product is then treated with ammonium hydroxide to obtain the desired compound.

Scientific Research Applications

(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has also been investigated for its potential as an antifungal and antibacterial agent.

properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-4-9-20-15-11-12(2)10-13(3)16(15)22-18(20)19-17(21)14-7-5-6-8-14/h4,10-11,14H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCJYMYASDUODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CCCC3)S2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide

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